molecular formula C26H26N2O6 B11676812 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide

Cat. No.: B11676812
M. Wt: 462.5 g/mol
InChI Key: YFNPBPJHWQOMEL-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit notable antimicrobial activities. Studies have shown that N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide demonstrates effectiveness against a range of bacteria and fungi. For instance:

  • Antibacterial Activity : The compound has been tested against pathogens like Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting growth .
  • Antifungal Activity : Its efficacy against fungal strains has also been documented, contributing to its potential use in treating fungal infections.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties in various experimental models. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, making it a candidate for developing anti-inflammatory therapeutics .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through various pathways. Further research is needed to elucidate its full potential as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers aimed at evaluating the antibacterial properties of various benzoxazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against E. coli and P. aeruginosa. This highlights its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled study focusing on inflammatory models in vitro and in vivo, the compound was shown to reduce levels of pro-inflammatory cytokines significantly. The results indicated its potential application in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Antimicrobial ActivityEffective against E. coli and Pseudomonas aeruginosa
Anti-inflammatory EffectsReduces pro-inflammatory cytokines; potential for chronic inflammation treatment
Anticancer PotentialInduces apoptosis in cancer cells; further studies required for validation

Mechanism of Action

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide is a compound belonging to the class of benzoxazole derivatives. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C20H23N3O5
  • Molecular Weight : 375.3 g/mol

The biological effects of this compound are mediated through its interaction with various molecular targets. The compound is believed to modulate the activity of specific enzymes or receptors, leading to its observed biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), PANC-1 (pancreatic cancer), and others.
  • Findings : The compound showed strong inhibition of cell proliferation and induced apoptosis in cancer cells. The IC50 values for MCF-7 were reported as low as 0.30 µM, indicating potent activity .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Antioxidant Properties

The compound exhibits antioxidant activity as well. Studies have measured its ability to scavenge free radicals and reduce oxidative stress markers.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the anticancer potential against pancreatic cancer.
    • Methodology : PANC-1 cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 5 µM.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial effects against common pathogens.
    • Methodology : Disc diffusion method was used to determine the susceptibility of bacteria to the compound.
    • Results : Notable zones of inhibition were recorded for both Gram-positive and Gram-negative bacteria.

Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

  • A study published in Pharmaceutical Research noted that the compound's structure allows it to interact effectively with cellular targets involved in tumor growth and survival .
  • Another research article emphasized its potential as a lead compound for developing new anticancer agents due to its favorable pharmacokinetic properties .

Properties

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C26H26N2O6/c1-4-31-22-13-16(14-23(32-5-2)24(22)33-6-3)25(30)27-17-11-12-18(20(29)15-17)26-28-19-9-7-8-10-21(19)34-26/h7-15,29H,4-6H2,1-3H3,(H,27,30)

InChI Key

YFNPBPJHWQOMEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O

Origin of Product

United States

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